molecular formula C17H21NO3S B2574618 N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-isopropoxybenzamide CAS No. 1351614-36-2

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-isopropoxybenzamide

Cat. No.: B2574618
CAS No.: 1351614-36-2
M. Wt: 319.42
InChI Key: KAOFAKWDRGZVOS-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-isopropoxybenzamide is a synthetic organic compound characterized by the presence of a thiophene ring, a hydroxy group, and an isopropoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-isopropoxybenzamide typically involves the following steps:

    Formation of the Intermediate: The synthesis begins with the preparation of 2-hydroxy-2-(thiophen-2-yl)propylamine. This can be achieved through the reaction of thiophene-2-carbaldehyde with a suitable amine under reductive amination conditions.

    Coupling Reaction: The intermediate is then coupled with 4-isopropoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or Jones reagent.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3/H2SO4).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Halogenated or nitrated derivatives of the thiophene ring.

Scientific Research Applications

Chemistry

In organic synthesis, N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-isopropoxybenzamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug development. Its structure suggests potential interactions with biological targets, which could be explored for therapeutic applications such as anti-inflammatory or anticancer agents.

Industry

In materials science, the compound could be used in the development of novel polymers or as a precursor for the synthesis of materials with specific electronic properties due to the presence of the thiophene ring.

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-isopropoxybenzamide exerts its effects depends on its interaction with molecular targets. The hydroxy group can form hydrogen bonds, while the thiophene ring can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-4-isopropoxybenzamide
  • N-(2-hydroxy-2-(furan-2-yl)propyl)-4-isopropoxybenzamide

Uniqueness

Compared to similar compounds, N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-isopropoxybenzamide may exhibit unique electronic properties due to the presence of the thiophene ring

By understanding the synthesis, reactions, and applications of this compound, researchers can explore its full potential in scientific and industrial contexts.

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylpropyl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-12(2)21-14-8-6-13(7-9-14)16(19)18-11-17(3,20)15-5-4-10-22-15/h4-10,12,20H,11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOFAKWDRGZVOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC(C)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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